4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-8-6-10(7-9-11)16-15-17-14-12(19-2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTLZYNFSJVDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the cyclization of electron-deficient 2-haloanilines (e.g., 2-chloroaniline) with 4-methoxyphenyl isothiocyanate in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, forming the benzothiazole core. Key steps include:
-
Nucleophilic attack : The thiolate anion from 2-chloroaniline attacks the electrophilic carbon of the isothiocyanate.
-
Cyclization : Intramolecular displacement of the halide generates the benzothiazole ring.
Optimized Conditions :
-
Solvent : 2-Butanol
-
Base : Potassium carbonate (K₂CO₃)
-
Temperature : 80°C
-
Time : 16 hours
-
Isothiocyanate Equivalents : 1.5 equivalents
Yield Optimization Table :
| Entry | Isothiocyanate Equivalents | Yield (%) |
|---|---|---|
| 1 | 1.0 | 67 |
| 2 | 1.5 | 98 |
| 3 | 2.0 | 85 |
At 1.5 equivalents of isothiocyanate, the reaction achieves near-quantitative yield (98%) due to balanced stoichiometry and reduced side reactions.
Condensation of 2-Aminobenzenethiol with 4-Methoxybenzyl Alcohol
Reaction Pathway
This one-pot synthesis utilizes 2-aminobenzenethiol and 4-methoxybenzyl alcohol under oxidative conditions. 3-Nitropyridine acts as an organocatalyst, while sodium tert-butoxide (NaOt-Bu) facilitates deprotonation.
Steps :
-
Oxidation : 4-Methoxybenzyl alcohol is oxidized to 4-methoxybenzaldehyde.
-
Condensation : The aldehyde reacts with 2-aminobenzenethiol, forming a thioamide intermediate.
-
Cyclization : Intramolecular dehydration yields the benzothiazole product.
Conditions :
-
Catalyst : 3-Nitropyridine (10 mol%)
-
Base : NaOt-Bu (1.2 equivalents)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 110°C
-
Time : 16 hours
Advantages :
-
Avoids hazardous metal catalysts.
-
Scalable to industrial production with minimal purification steps.
Nucleophilic Substitution on Preformed Benzothiazole Cores
Methodology
This approach modifies pre-synthesized benzothiazoles (e.g., 2-chloro-4-methoxybenzothiazole) via nucleophilic aromatic substitution with 4-methoxyaniline. The reaction is typically conducted in polar aprotic solvents with a copper catalyst.
Representative Protocol :
-
Substrate : 2-Chloro-4-methoxybenzothiazole (1.0 mmol)
-
Nucleophile : 4-Methoxyaniline (1.2 mmol)
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 120°C
-
Time : 24 hours
Challenges :
-
Requires pre-functionalized benzothiazole intermediates.
-
Moderate yields due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization (Isothiocyanate) | 98 | >99 | High | Moderate |
| Condensation (Alcohol) | 88 | 95 | Moderate | High |
| Nucleophilic Substitution | 72 | 90 | Low | Low |
Key Insights :
-
The cyclization route using isothiocyanates offers the highest yield and purity, making it preferable for laboratory-scale synthesis.
-
The condensation method is cost-effective but requires stringent temperature control to prevent DMSO degradation.
-
Nucleophilic substitution is limited by the availability of specialized starting materials.
Industrial-Scale Considerations
Process Optimization
Large-scale production favors the cyclization method due to:
Chemical Reactions Analysis
4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazole derivatives against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A series of compounds similar to 4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine exhibited significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM. This suggests that modifications to the benzothiazole structure can enhance antiviral efficacy, making it a candidate for further drug development against viral infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α, which plays a central role in various inflammatory diseases. This mechanism positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
Research has indicated that benzothiazole derivatives can exhibit anticancer properties. Various synthesized compounds have shown promising results against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, derivatives with specific substitutions on the benzothiazole ring have demonstrated enhanced cytotoxicity against human cancer cells.
Biological Applications
Biological Probes
The compound serves as a valuable tool in biological research for studying interactions within cellular systems. Its ability to fluoresce under specific conditions allows it to be used as a probe in various biological assays, facilitating the understanding of cellular processes and molecular interactions .
Anthelmintic Activity
Recent studies have explored the anthelmintic properties of benzothiazole derivatives, including those structurally related to this compound. These compounds have shown efficacy against parasitic worms, indicating their potential use in veterinary medicine and agriculture .
Industrial Applications
Material Science
In materials science, benzothiazole derivatives are being investigated for their roles in developing new materials with specific electronic and optical properties. The modification of the benzothiazole structure can lead to materials with enhanced fluorescence or conductivity, which are useful in organic electronics and photonic devices .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | IC50 values as low as 0.09 μM against MERS-CoV |
| Anti-inflammatory Effects | Inhibition of TNF-α production | |
| Anticancer Activity | Promising results against various cancer cell lines | |
| Biological Applications | Biological Probes | Used in assays for studying molecular interactions |
| Anthelmintic Activity | Effective against parasitic worms | |
| Industrial Applications | Material Science | Enhanced optical/electronic properties |
Case Studies
- Antiviral Efficacy Against MERS-CoV
- Anti-inflammatory Mechanism Study
- Anticancer Activity Evaluation
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-Methoxy-N-(Pyridin-2-ylmethyl)-1,3-Benzothiazol-2-Amine
- Structure : Replaces the 4-methoxyphenyl group with a pyridin-2-ylmethyl substituent.
- Molecular Weight : 271.34 g/mol (vs. ~285 g/mol for the target compound).
- Key Differences : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the methoxyphenyl group. This substitution may alter pharmacokinetic properties, such as membrane permeability .
(b) 1-(4-Methoxyphenyl)-1H-1,3-Benzodiazol-2-Amine
- Structure : Benzodiazole core (two nitrogen atoms) instead of benzothiazole (sulfur and nitrogen).
- Molecular Weight : 239.28 g/mol.
- Benzodiazoles are less common in medicinal chemistry but may exhibit unique binding interactions .
(c) 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Structure : Hybrid benzothiazole-triazole scaffold with a nitro group.
- Key Differences: The nitro group enhances electron deficiency, influencing reactivity in electrophilic substitutions.
Physicochemical Properties
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 4-OCH₃, N-(4-OCH₃C₆H₄) | ~285 | Moderate lipophilicity, planar structure |
| 4-Methoxy-N-(Pyridin-2-ylmethyl) | Benzothiazole | 4-OCH₃, N-(Pyridin-2-ylmethyl) | 271.34 | Enhanced solubility, basic nitrogen |
| 1-(4-Methoxyphenyl)-Benzodiazol-2-Amine | Benzodiazole | 4-OCH₃C₆H₄ | 239.28 | Reduced stability, potential H-bonding |
| Triazole-Benzothiazole Hybrid | Benzothiazole-Triazole | 2-NO₂C₆H₃, triazole | ~326 | Electron-deficient, antiproliferative |
Biological Activity
4-Methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole class, which has been extensively studied for various pharmacological properties, including antimicrobial and anticancer effects. The unique structural features of this compound, particularly the methoxy substituents on the phenyl ring, contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It can bind to enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways, thereby promoting programmed cell death in malignant cells.
- Antimicrobial Action : Its structural components allow it to disrupt bacterial cell membranes or inhibit critical bacterial enzymes.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |
| U-937 (Leukemia) | 12.34 | Inhibits proliferation and induces cell cycle arrest |
| A549 (Lung Cancer) | 20.45 | Modulates signaling pathways affecting survival |
These results indicate the potential of this compound as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria vary but suggest that the compound could be developed into an effective antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against human breast adenocarcinoma cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and increased p53 expression levels. Flow cytometry analyses confirmed that the compound effectively induced apoptosis at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of this compound against various pathogens. It was found that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 90%. This suggests its potential application in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted thioureas or through condensation of aromatic aldehydes with heterocyclic amines. For example, refluxing with POCl₃ as a catalyst under controlled temperatures (90–120°C) is a common approach, followed by pH adjustment and recrystallization from DMSO/water mixtures to purify the product . Multi-step pathways involving malononitrile or cyanoacetamide intermediates may also yield derivatives with enhanced pharmacological activity .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers resolve bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonded dimers and π-π stacking can stabilize the crystal lattice, as seen in related benzothiazole structures . Data collection on diffractometers (e.g., Stoe IPDS-2) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bends at ~3300 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can conflicting pharmacological data between in vitro and in vivo models be reconciled?
- Methodology :
- Dose-Response Calibration : Ensure in vivo doses account for bioavailability and metabolism. For example, CRF receptor antagonists like SSR125543A (a thiazol-2-amine analog) show nanomolar affinity in vitro but require higher oral doses in vivo due to blood-brain barrier penetration .
- Biomarker Tracking : Monitor stress markers (e.g., plasma ACTH) to correlate receptor binding with physiological effects .
- Statistical Modeling : Use multivariate analysis to isolate variables (e.g., pharmacokinetics vs. target engagement) .
Q. What optimization strategies improve synthetic yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst Screening : POCl₃ or PCl₅ improves electrophilic substitution efficiency .
- Chromatographic Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate removes byproducts .
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
- Methodology :
- Hydrogen-Bond Analysis : Use WinGX/ORTEP to visualize N–H⋯N and C–H⋯O interactions, which form 2D networks in the crystal lattice .
- Dihedral Angle Calculations : Assess planarity between benzothiazole and methoxyphenyl rings; deviations >30° suggest steric hindrance .
Methodological Tools and Data Analysis
Q. Which computational tools are recommended for structural refinement and visualization?
- Software :
- SHELX Suite : SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems via direct methods .
- WinGX/ORTEP : Generates publication-quality thermal ellipsoid plots and packing diagrams .
Q. How can researchers validate pharmacological activity against specific targets?
- Methodology :
- Receptor Binding Assays : Radioligand displacement (e.g., [¹²⁵I]-CRF for CRF₁ receptors) quantifies IC₅₀ values .
- Functional Assays : Measure cAMP inhibition in transfected cell lines (e.g., Y79 retinoblastoma cells) to confirm antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
